molecular formula C21H21ClFNO3 B1325732 3-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4-fluorobenzophenone CAS No. 898761-97-2

3-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4-fluorobenzophenone

Cat. No. B1325732
M. Wt: 389.8 g/mol
InChI Key: HHFMWVIRDILBNT-UHFFFAOYSA-N
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Description

3-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4-fluorobenzophenone, also known as “3C-FBP”, is a compound belonging to the benzophenone family. It is a colorless solid with a melting point of 145-147°C and a boiling point of 295-296°C. 3C-FBP has been used in a variety of scientific research applications, including as a catalyst for organic synthesis, as a reagent for the synthesis of heterocyclic compounds, and in the development of pharmaceuticals. In addition, 3C-FBP has been studied for its biochemical and physiological effects.

Scientific Research Applications

Antiviral Applications

A study by Apaydın et al. (2020) explored the synthesis and antiviral evaluation of spirothiazolidinone derivatives, which showed strong activity against influenza A/H3N2 virus and human coronavirus 229E. These findings highlight the potential of spirothiazolidinone compounds in antiviral drug development (Apaydın et al., 2020).

Growth-Regulating Activity

Sharifkanov et al. (2001) reported on the synthesis of a compound related to 3-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4-fluorobenzophenone, demonstrating growth-regulating activity. This suggests potential applications in the field of agriculture or botanical sciences (Sharifkanov et al., 2001).

Antimicrobial Activities

Patel and Patel (2015) explored various spiro thiazolinone heterocyclic compounds, which exhibited higher antimicrobial activities as the fusion of heterocyclic rings increased. This indicates potential for developing new antimicrobial agents (Patel & Patel, 2015).

Removal of Carcinogenic Compounds

Akceylan et al. (2009) synthesized a Mannich base derivative of a related compound for the removal of carcinogenic azo dyes and aromatic amines from water, demonstrating its potential in environmental cleanup applications (Akceylan et al., 2009).

Nematicidal Activity

Srinivas et al. (2008) synthesized compounds that demonstrated nematicidal activities, suggesting possible applications in pest control and agriculture (Srinivas et al., 2008).

Tumor Imaging Agent

Xie et al. (2015) synthesized a σ1 receptor radioligand with low lipophilicity, suggesting its potential as a potent tumor imaging agent (Xie et al., 2015).

Antimicrobial Agents

Al-Ahmadi and El-zohry (1995) reported on the synthesis of new spiroheterocyclic pyrylium salts related to 1-oxa-4-thiaspiro[4.5]decan-2-one, demonstrating their potential as antimicrobial agents (Al-Ahmadi & El-zohry, 1995).

properties

IUPAC Name

(3-chloro-4-fluorophenyl)-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClFNO3/c22-18-13-17(4-5-19(18)23)20(25)16-3-1-2-15(12-16)14-24-8-6-21(7-9-24)26-10-11-27-21/h1-5,12-13H,6-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFMWVIRDILBNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC(=CC=C3)C(=O)C4=CC(=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643321
Record name (3-Chloro-4-fluorophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4-fluorobenzophenone

CAS RN

898761-97-2
Record name Methanone, (3-chloro-4-fluorophenyl)[3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898761-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chloro-4-fluorophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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